4-Butoxy-3-(trifluoromethyl)phenylboronic acid
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Overview
Description
4-Butoxy-3-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group and a trifluoromethyl group. The compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-butoxy-3-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Butoxy-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butoxy-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Butoxy-3-(trifluoromethyl)phenylboronic acid can be compared with other phenylboronic acids, such as:
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the butoxy group, which can influence its reactivity and solubility.
3-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group is positioned differently, affecting the electronic properties of the compound.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a butoxy group, leading to differences in steric and electronic effects.
These comparisons highlight the unique properties of this compound, particularly its suitability for specific synthetic applications due to the presence of both butoxy and trifluoromethyl substituents.
Properties
IUPAC Name |
[4-butoxy-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(12(16)17)7-9(10)11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDISIDUFQESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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